molecular formula C13H16N2O3 B14900317 2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B14900317
M. Wt: 248.28 g/mol
InChI Key: XHCXMJJABKUAAZ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound that features a methoxy group, a pyrrolidinone ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 2-oxopyrrolidine. The process can be carried out under various conditions, including the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyrrolidinone ring can produce hydroxypyrrolidine derivatives .

Scientific Research Applications

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-methoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-5-2-3-6-11(10)15-8-4-7-13(15)17/h2-3,5-6H,4,7-9H2,1H3,(H,14,16)

InChI Key

XHCXMJJABKUAAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC=C1N2CCCC2=O

Origin of Product

United States

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